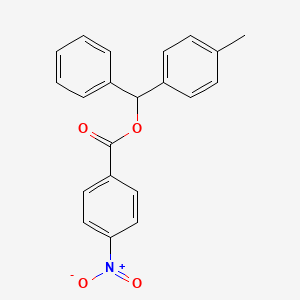

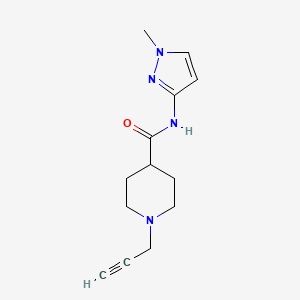

![molecular formula C18H19N3O3S2 B2974899 (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-05-3](/img/structure/B2974899.png)

(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

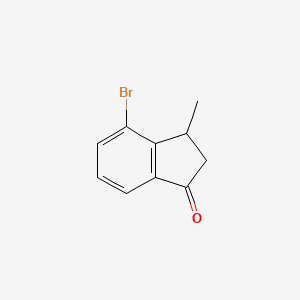

This compound is a benzamide derivative, which suggests it could have potential applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential therapeutic effects .

Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals .Scientific Research Applications

Super-Hydrophilic Hydrogel Fabrication

This compound has been utilized in the creation of super-hydrophilic hydrogels . These hydrogels are smart materials that can undergo significant volume changes in response to environmental stimuli such as temperature and pH . They are particularly useful for oil/water separation processes, where their super-hydrophilicity allows for efficient separation of oil from water under controlled conditions .

Antimicrobial Applications

Another significant application is in the realm of antimicrobial activity . Polymers derived from this compound, specifically poly [2- (dimethylamino)ethyl methacrylate], have shown effectiveness against pathogenic bacteria . These materials can inhibit the growth of harmful Gram-negative and Gram-positive bacteria, making them valuable in the development of new antimicrobial agents .

Stimulus-Responsive Material Development

The compound’s derivatives are integral in developing stimulus-responsive materials . These materials can adapt their properties in response to specific environmental triggers, making them ideal for use in smart drug delivery systems and self-healing materials .

Hydrogel-Based Separation Techniques

In the field of separation science, the compound’s hydrogel form has been applied to separation techniques . The hydrogels’ ability to selectively allow water to pass while intercepting oil makes them suitable for applications requiring functional separation materials .

Nanogel Synthesis for Bacterial Inhibition

The compound has been used to synthesize nanogels that exhibit bactericidal activity. These nanogels, when quaternized, act as effective agents against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii . This application is particularly promising for addressing antibiotic resistance challenges.

Polymerization Process Optimization

Research has also focused on the compound’s role in optimizing polymerization processes . By studying various parameters of free-radical polymerization, high-quality polymers with potential applications in coatings, biotechnology, and biomedicine have been developed .

Mechanism of Action

properties

IUPAC Name |

4-(dimethylamino)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-20(2)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGAHBSRZUREPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

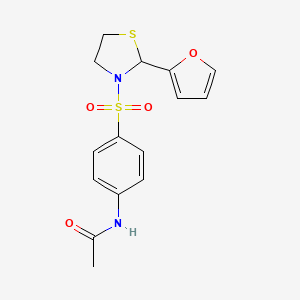

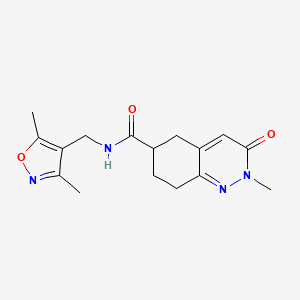

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2974817.png)

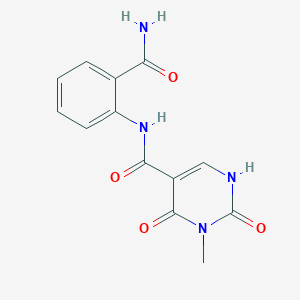

![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)

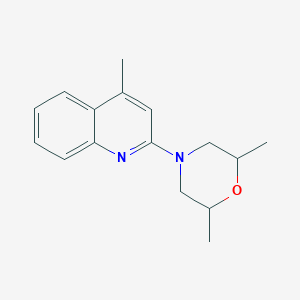

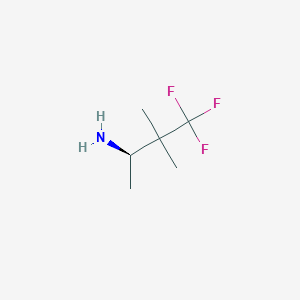

![Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2974828.png)

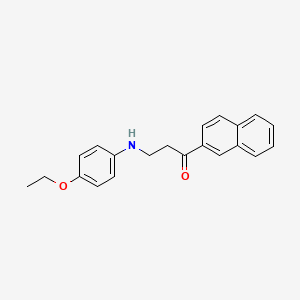

![5-bromo-2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2974834.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2974838.png)